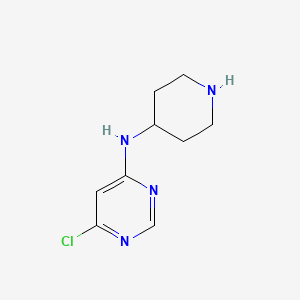

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJPJSIICOPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloropyrimidin-4-amine Precursors

A common starting point is the synthesis of 6-chloro-2,4-diaminopyrimidine or its derivatives. According to patent EP0304648B1, the 6-chloro substituent is introduced by treating 6-hydroxy-2,4-diaminopyrimidine with phosphorus oxychloride (POCl₃), which replaces the hydroxy group with chlorine at the 6-position. This step is crucial for enabling subsequent nucleophilic substitution reactions.

Protection of Amino Groups

To control reactivity and selectivity, one or both amino groups on the pyrimidine ring may be protected by reaction with alkyl isocyanates to form urea derivatives. This protection is important to prevent side reactions during oxidation or substitution steps. For example, N-butylurea derivatives are formed by reacting the amino group with butyl isocyanate, which can later be deprotected under basic conditions.

Oxidation to N-Oxide Derivatives

The urea-protected pyrimidine derivatives can be oxidized to their corresponding N-oxides using oxidants such as meta-chloroperbenzoic acid (mCPBA). This oxidation facilitates selective reactivity at specific positions of the pyrimidine ring and is a preparatory step before nucleophilic substitution with piperidine.

Nucleophilic Substitution with Piperidine

The critical step involves reacting the 6-chloro-2,4-diaminopyrimidine or its N-oxide derivatives with piperidine. This substitution typically occurs at the 4-position amino group, where piperidine acts as a nucleophile replacing a leaving group (often chlorine or a protected amine). Conditions reported include heating suspensions of the pyrimidine derivative in ethanol and piperidine at 50°C for several hours (e.g., 4 hours) to achieve homogeneity and completion of substitution.

Deprotection and Purification

After nucleophilic substitution, the reaction mixture is treated to remove protecting groups, often by base treatment (using potassium hydroxide or organic bases). The crude product is then purified by extraction with organic solvents such as ethyl acetate, followed by chromatographic purification on silica gel using dichloromethane-methanol eluents. Final isolation involves precipitation by pouring the reaction mixture into ice water and filtration to obtain the pure compound as a solid.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 6-Hydroxy-2,4-diaminopyrimidine + POCl₃ | Chlorination at 6-position | Intermediate 6-chloropyrimidin-4-amine |

| 2 | Alkyl isocyanate (e.g., butyl isocyanate) | Protection of amino group to form urea derivative | Facilitates selective oxidation |

| 3 | mCPBA oxidation | Formation of N-oxide derivative | Enhances reactivity for substitution |

| 4 | Piperidine in ethanol, 50°C, 4 h | Nucleophilic substitution at 4-position | Homogeneous solution formed |

| 5 | Base treatment (KOH), extraction, chromatography | Deprotection and purification | Pure 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine isolated |

Additional Synthetic Approaches and Variations

While the above method is well-documented and effective, alternative synthetic routes have been explored in medicinal chemistry research for related pyrimidine derivatives, which may be adapted for this compound:

Direct amination of 6-chloropyrimidin-4-amine with piperidine under controlled conditions, sometimes facilitated by microwave irradiation or catalysis, to improve yields and reaction times.

Cross-coupling reactions involving palladium-catalyzed amination of halogenated pyrimidines with piperidine derivatives, although less common for this specific compound, represent a modern synthetic alternative.

Use of protecting groups and selective deprotection strategies to improve regioselectivity and purity, especially when multiple amino substituents are present on the pyrimidine ring.

Analytical and Structural Confirmation

The identity and purity of the synthesized this compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ NMR spectra exhibit characteristic signals corresponding to the piperidine ring and pyrimidine protons, with melting points consistent with literature values (e.g., 183–185 °C).

Chromatographic Purification: Silica gel chromatography using dichloromethane-methanol mixtures effectively separates the product from impurities.

Mass Spectrometry and Elemental Analysis: To verify molecular weight and composition.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Chlorination | Phosphorus oxychloride, reflux | Introduce 6-chloro substituent |

| Protection | Alkyl isocyanate, room temp | Protect amino groups |

| Oxidation | meta-Chloroperbenzoic acid, room temp | Form N-oxide derivative |

| Substitution | Piperidine, ethanol, 50°C, 4 h | Nucleophilic substitution |

| Deprotection | KOH or organic base, room temp | Remove protecting groups |

| Purification | Silica gel chromatography (CH2Cl2-MeOH) | Isolate pure product |

Chemical Reactions Analysis

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride

This compound dihydrochloride, with the molecular formula and a molecular weight of approximately 249.14 g/mol, is a chemical compound used in scientific research. The compound consists of a pyrimidine ring with a chlorine atom at the 6-position and a piperidine group at the nitrogen site.

Kinase Inhibition

This compound dihydrochloride has potential as an inhibitor of specific kinases. Kinases are important in signaling pathways involved in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate these pathways makes it a candidate for pharmacological studies.

Interaction Studies

Interaction studies have shown that this compound dihydrochloride interacts selectively with certain enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential side effects. Detailed binding affinity studies are often conducted to quantify these interactions, which help optimize its structure for enhanced efficacy and reduced toxicity.

Several compounds share structural similarities with this compound dihydrochloride. A comparison highlighting its uniqueness is shown below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine | Chlorine at position 2 | Different substitution pattern affects activity |

| 6-Bromo-N-(piperidin-4-yl)pyrimidin-4-amine | Bromine instead of chlorine | Altered reactivity due to larger bromine atom |

| 6-Chloro-N-(methylpiperidin-4-yl)pyrimidin-4-amine | Methyl group on piperidine | Changes in pharmacokinetics and binding profile |

The distinct chlorine substitution at the 6-position combined with the piperidine attachment gives this compound unique properties not found in its analogs, making it particularly interesting for therapeutic applications.

Analogs as PKB inhibitors

Mechanism of Action

The mechanism of action of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinase B (PKB or Akt), a key component of the PI3K signaling pathway. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to the downregulation of downstream signaling pathways involved in cell proliferation, protein translation, and survival .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Key Insights :

Core Heterocycle Modifications

Key Insights :

Functional Group Additions for Enhanced Bioactivity

Biological Activity

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN5, featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine group attached at the nitrogen site. This unique structure contributes to its biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN5 |

| Molecular Weight | 233.68 g/mol |

| Key Functional Groups | Chlorine, Amino |

| Core Structure | Pyrimidine |

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly protein kinase B (PKB), which is crucial in various signaling pathways related to cell growth and survival. Its ability to selectively inhibit PKB suggests potential applications in treating cancers and neurodegenerative diseases such as Alzheimer’s disease.

Kinase Inhibition

The compound has shown promising results as a selective inhibitor of PKB. Binding affinity studies indicate that it interacts effectively with the ATP-binding site of the kinase, leading to significant inhibition of its activity. The selectivity for PKB over other kinases like PKA is crucial for minimizing side effects in therapeutic applications.

Case Studies

- In Vitro Studies : In cellular assays, this compound demonstrated potent inhibition of PKB activity, with IC50 values in the low nanomolar range. These studies highlighted its effectiveness in modulating cellular signaling pathways involved in tumor growth .

- In Vivo Efficacy : Animal models have shown that administration of this compound results in reduced tumor growth rates compared to control groups. For example, in xenograft models of human tumors, significant reductions in tumor volume were observed following treatment with this compound.

Interaction Studies

Interaction studies have revealed that this compound selectively binds to various enzymes and receptors, influencing their activity. Detailed binding affinity studies quantify these interactions, providing insights into optimizing the compound's structure for enhanced efficacy and reduced toxicity.

Comparative Analysis

Several compounds share structural similarities with this compound. The following table compares their biological activities:

Q & A

Q. Methodological workflow :

- X-ray diffraction (XRD) : Resolve crystal structure to confirm intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .

- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., Bruker Avance III 600 MHz) in CDCl₃ or DMSO-d₆. Key signals:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Basic: What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in DMSO (>10 mM) and DCM; poorly soluble in water. Adjust solvent polarity for reaction optimization .

- Stability :

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Approach :

- Core modifications : Introduce substituents at pyrimidine C2/C5 or piperidine N-position (e.g., methyl, trifluoromethyl) to assess steric/electronic effects .

- Bioisosteric replacements : Replace piperidine with morpholine or adamantane groups to compare target binding .

- Assay selection : Test in vitro against disease-relevant targets (e.g., kinase inhibition assays) with IC₅₀ determination. Validate via molecular docking using Schrödinger Suite .

Advanced: How can computational methods optimize reaction yields for this compound?

Q. Strategy :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify transition states and energy barriers .

- Machine learning : Train models on existing amination data (e.g., solvent/base combinations) to predict optimal conditions .

- Feedback loop : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .

Advanced: How to resolve contradictions in reported biological activity data?

Case study : If conflicting IC₅₀ values arise:

- Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Batch analysis : Compare purity (HPLC >95%) and stereochemical consistency (chiral HPLC) across studies .

- Meta-analysis : Correlate activity with substituent logP/pKa values using QSAR tools like MOE .

Advanced: What analytical techniques are critical for detecting degradation products?

- LC-MS/MS : Monitor for common degradation pathways (e.g., dechlorination or piperidine ring oxidation) .

- Solid-state NMR : Characterize amorphous vs. crystalline degradation forms .

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; analyze by UPLC-PDA .

Advanced: How to design enantioselective synthesis routes for chiral derivatives?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.